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molecular formula C12H21NO4 B558346 (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid CAS No. 109183-72-4

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

Cat. No. B558346
M. Wt: 243,31*181,34 g/mole
InChI Key: WBSJQVRMQOLSAT-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08513186B2

Procedure details

tert-Butoxycarbonylamino-cyclopentyl-acetate dicyclohexylammonium salt (2.85 g, 6.6 mmol; commercially available from Bachem) was dissolved in 1M HCl. Immediate EtOAc extractions were washed with brine and dried over anhydrous Na2SO4. Following concentration in vacuo, tert-Butoxycarbonylamino-cyclopentyl-acetic acid was isolated as a white foamy solid (1.6 g, quant) and was used without further purification. LCMS found 241.9 [M−H]−.
Name
tert-Butoxycarbonylamino-cyclopentyl-acetate dicyclohexylammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1([NH2+]C2CCCCC2)CCCCC1.[C:14]([O:18][C:19]([NH:21][CH:22]([CH:26]1[CH2:30][CH2:29][CH2:28][CH2:27]1)[C:23]([O-:25])=[O:24])=[O:20])([CH3:17])([CH3:16])[CH3:15]>Cl>[C:14]([O:18][C:19]([NH:21][CH:22]([CH:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1)[C:23]([OH:25])=[O:24])=[O:20])([CH3:17])([CH3:15])[CH3:16] |f:0.1|

Inputs

Step One
Name
tert-Butoxycarbonylamino-cyclopentyl-acetate dicyclohexylammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)[NH2+]C1CCCCC1.C(C)(C)(C)OC(=O)NC(C(=O)[O-])C1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Immediate EtOAc extractions
WASH
Type
WASH
Details
were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)C1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08513186B2

Procedure details

tert-Butoxycarbonylamino-cyclopentyl-acetate dicyclohexylammonium salt (2.85 g, 6.6 mmol; commercially available from Bachem) was dissolved in 1M HCl. Immediate EtOAc extractions were washed with brine and dried over anhydrous Na2SO4. Following concentration in vacuo, tert-Butoxycarbonylamino-cyclopentyl-acetic acid was isolated as a white foamy solid (1.6 g, quant) and was used without further purification. LCMS found 241.9 [M−H]−.
Name
tert-Butoxycarbonylamino-cyclopentyl-acetate dicyclohexylammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1([NH2+]C2CCCCC2)CCCCC1.[C:14]([O:18][C:19]([NH:21][CH:22]([CH:26]1[CH2:30][CH2:29][CH2:28][CH2:27]1)[C:23]([O-:25])=[O:24])=[O:20])([CH3:17])([CH3:16])[CH3:15]>Cl>[C:14]([O:18][C:19]([NH:21][CH:22]([CH:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1)[C:23]([OH:25])=[O:24])=[O:20])([CH3:17])([CH3:15])[CH3:16] |f:0.1|

Inputs

Step One
Name
tert-Butoxycarbonylamino-cyclopentyl-acetate dicyclohexylammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)[NH2+]C1CCCCC1.C(C)(C)(C)OC(=O)NC(C(=O)[O-])C1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Immediate EtOAc extractions
WASH
Type
WASH
Details
were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)C1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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